3-(Methylthio)-5-(trifluoromethyl)aniline
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Overview
Description
3-(Methylthio)-5-(trifluoromethyl)aniline is an organic compound characterized by the presence of a trifluoromethyl group and a methylthio group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of aniline derivatives using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts under specific conditions . The methylthio group can be introduced through nucleophilic substitution reactions using methylthiolating agents like methylthiolate salts .
Industrial Production Methods
Industrial production of 3-(Methylthio)-5-(trifluoromethyl)aniline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(Methylthio)-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, catalytic hydrogenation.
Substitution: Electrophiles like halogens, nitrating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated derivatives.
Scientific Research Applications
3-(Methylthio)-5-(trifluoromethyl)aniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Methylthio)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules . The methylthio group may participate in redox reactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)aniline: Lacks the methylthio group, resulting in different reactivity and applications.
3-(Methylthio)aniline:
Uniqueness
3-(Methylthio)-5-(trifluoromethyl)aniline is unique due to the combined presence of both trifluoromethyl and methylthio groups, which confer distinct chemical properties and reactivity patterns. This dual functionality makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H8F3NS |
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Molecular Weight |
207.22 g/mol |
IUPAC Name |
3-methylsulfanyl-5-(trifluoromethyl)aniline |
InChI |
InChI=1S/C8H8F3NS/c1-13-7-3-5(8(9,10)11)2-6(12)4-7/h2-4H,12H2,1H3 |
InChI Key |
YPWNWLBCPUYAQM-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=CC(=C1)N)C(F)(F)F |
Origin of Product |
United States |
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